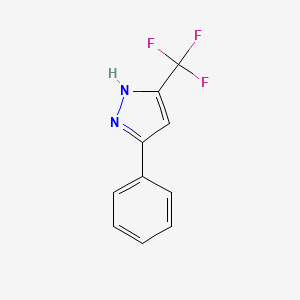

5-phenyl-3-(trifluoromethyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKWJOAARUHGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346333 | |

| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-54-7 | |

| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of 5-phenyl-3-(trifluoromethyl)pyrazole, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For pyrazole (B372694) derivatives, the chemical shift of the proton at the C4 position is a key diagnostic signal. In the related compound 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, the C4-H proton appears as a singlet at δ 6.71 ppm when measured in CDCl₃. rsc.org The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.26 and 7.36 ppm. rsc.org

Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. The signals are influenced by the electronegativity of adjacent atoms and functional groups. The trifluoromethyl (CF₃) group exerts a strong electron-withdrawing effect, significantly influencing the chemical shifts of the pyrazole ring carbons. The carbon of the CF₃ group itself appears as a quartet due to coupling with the three fluorine atoms (¹JC-F). mdpi.com For example, in 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the CF₃ carbon signal is a quartet with a coupling constant of ¹JC-F = 272 Hz. mdpi.com The C3 and C5 carbons of the pyrazole ring are also significantly affected. In 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, the pyrazole and phenyl carbon signals appear at δ 144.8, 139.2, 129.0, 128.9, 128.7, 128.6, 128.3, 125.4, and 105.5 ppm in CDCl₃. rsc.org The position of the tautomeric equilibrium in N-H pyrazoles is related to the Hammett σₚ value of the substituent at the 3(5)-position, which can be studied using ¹³C NMR. cdnsciencepub.com

Table 1: Representative 13C NMR Chemical Shifts (δ) for Phenyl-Trifluoromethyl-Pyrazole Scaffolds

| Carbon Atom | Representative Chemical Shift (ppm) | Coupling Constant (J in Hz) |

|---|---|---|

| C3-C F₃ | ~120-125 | q, ¹JC-F ≈ 271-272 |

| Pyrazole C3 | ~145 (q) | ²JC-F ≈ 30-42 |

| Pyrazole C4 | ~105-112 | |

| Pyrazole C5 | ~144-148 | |

| Phenyl C (ipso) | ~128-130 |

Note: Data is compiled from related structures and serves as a representative example. rsc.orgmdpi.comrsc.org q denotes a quartet.

Fluorine-19 NMR is particularly informative for fluorinated compounds. The CF₃ group in this compound gives a characteristic singlet in the 19F NMR spectrum. The chemical shift is typically reported relative to an external standard like CFCl₃ (δ = 0.00 ppm). rsc.org In related trifluoromethyl-substituted pyrazoles, this signal appears around δ -61 to -70 ppm. mdpi.comrsc.org For instance, the 19F NMR spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one shows a singlet at δ -61.00 ppm for the CF₃ group. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing the purity of a sample and confirming its molecular weight. ub.edu Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. For this compound (C₁₀H₇F₃N₂), with a molecular weight of 212.18 g/mol , the expected m/z value for the [M+H]⁺ ion would be approximately 213.19. cymitquimica.com In the analysis of the related compound 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, the [M+H]⁺ ion was observed at m/z = 289. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass. For a derivative, 5-fluoro-1-(4-fluorophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole, the calculated exact mass for the C₂₀H₁₉N₂F₄⁺ ion was 363.1484, with the found value being 363.1492, confirming its identity. rsc.org

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint.

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Observed Ion | m/z (Mass/Charge) | Reference |

|---|---|---|---|---|

| This compound | - | [M] | 212.18 (Calculated) | cymitquimica.com |

| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | ESI | [M+H]⁺ | 289 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C=C and C=N bonds of the aromatic and pyrazole rings, and the strong C-F bonds of the trifluoromethyl group.

Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100-3600 | Broad band, indicative of the pyrazole N-H |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks from the phenyl ring |

| C=C / C=N Stretch | 1450-1620 | Multiple bands from pyrazole and phenyl rings |

Note: Data compiled from typical ranges and spectra of related pyrazole compounds. mdpi.comresearchgate.net

For example, the FT-IR spectrum of a related trifluoromethyl-containing pyrazole derivative showed a strong absorption band at 1318 cm⁻¹ attributed to the Ar-CF₃ group. mdpi.com The N-H stretching vibration is also a key feature for N-unsubstituted pyrazoles. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

While the specific crystal structure of this compound was intended for synthesis in one report, a stable dihydropyrazole intermediate was isolated instead. nih.gov However, analysis of closely related structures provides significant insight. For instance, the crystal structure of 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one reveals that the phenyl and pyrazol-3(2H)-one rings are twisted with a dihedral angle of 33.0(1)°. researchgate.net

In the solid state, N-unsubstituted pyrazoles are capable of forming intermolecular hydrogen bonds. The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the sp²-hybridized nitrogen). In the crystal structure of pyrazole-pyrazolium picrate, N—H⋯N hydrogen bonds link pyrazole molecules into dimers. nih.gov For this compound, similar N—H⋯N hydrogen bonding between adjacent molecules is expected, forming chains or dimeric structures in the crystal lattice.

The presence of the phenyl ring allows for π-π stacking interactions, which contribute to the stability of the crystal packing. In 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, weak π–π stacking interactions are observed between the phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.881(2) Å. researchgate.net Similar interactions are anticipated in the crystal structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The spectrum of this compound is characterized by absorptions corresponding to π-π* transitions associated with the conjugated system of the phenyl and pyrazole rings.

For related arylazo-3,5-bis(trifluoromethyl)pyrazole compounds, the π-π* transition is observed in the range of λmax = 320-344 nm. nih.gov A secondary, weaker absorption corresponding to an n-π* transition is also often observed at longer wavelengths (λmax ≈ 425 nm). nih.gov The specific absorption maxima and molar extinction coefficients are sensitive to the solvent and the substitution pattern on the aromatic rings. nih.govuta.edu The study of 3(5)-methyl-5(3)-phenylpyrazole also shows a distinct UV/Vis spectrum, highlighting the electronic nature of the pyrazole core. nist.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole |

| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one |

| 5-fluoro-1-(4-fluorophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole |

| 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one |

| pyrazole-pyrazolium picrate |

| arylazo-3,5-bis(trifluoromethyl)pyrazole |

Impact of Substitution Patterns on the Pyrazole and Phenyl Moieties

The pyrazole ring and its phenyl substituent are key areas for structural modification to modulate biological activity. Research has shown that even minor changes to these moieties can lead to significant differences in efficacy and selectivity.

For instance, in the development of pyrazole-based inhibitors of meprin α and β, the 3,5-diphenylpyrazole (B73989) structure was identified as a potent lead. nih.gov While the introduction of a second substituent on the phenyl rings had a marginal impact on inhibitory activity, it improved selectivity against off-target proteases. nih.gov Interestingly, substituting the N1 position of the pyrazole ring with lipophilic groups like methyl or phenyl led to a decrease in activity against meprin α and β compared to the unsubstituted version. nih.gov

In the context of antibacterial agents, the substitution pattern on an aniline (B41778) moiety attached to the pyrazole core plays a crucial role. Studies on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives revealed that lipophilic substituents on the aniline's phenyl ring enhanced antibacterial activity. mdpi.comnih.gov Conversely, the presence of a protic group, such as carboxylic acid, eliminated the activity. mdpi.com Alkyl and hydrophobic substituents on the phenyl ring were found to increase potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), while a methoxy (B1213986) substituent significantly decreased it. nih.gov

Furthermore, in the design of trypanocidal agents, the removal of an amine group from the pyrazole ring of a hit compound and the introduction of substituents like Br, Cl, and methyl at the para-position of the 1-aryl group resulted in increased potency. nih.gov Theoretical studies also suggest that in 3,5-disubstituted pyrazoles, the electronically dominant and bulkier groups tend to favor occupation of the C3 position for higher stability. mdpi.com

| Parent Scaffold | Substituent/Modification | Effect on Biological Activity | Target/Application | Source |

|---|---|---|---|---|

| 3,5-Diphenylpyrazole | Second substituent on phenyl rings | Improved selectivity | Meprin α and β inhibition | nih.gov |

| 3,5-Diphenylpyrazole | N-methylation or N-phenylation | Decreased activity | Meprin α and β inhibition | nih.gov |

| 3,5-Bis(trifluoromethyl)phenyl-pyrazole | Lipophilic groups on aniline moiety | Increased activity | Antibacterial (Gram-positive) | mdpi.comnih.gov |

| 3,5-Bis(trifluoromethyl)phenyl-pyrazole | Carboxylic acid on aniline moiety | Eliminated activity | Antibacterial (Gram-positive) | mdpi.com |

| 1-Aryl-pyrazole-imidazoline | Br, Cl, or methyl at para-position of 1-aryl group | Increased potency | Trypanocidal | nih.gov |

Influence of the Trifluoromethyl Group on Biological Interactions

The trifluoromethyl (CF3) group is a cornerstone of the this compound structure, exerting a profound influence on its biological interactions through several mechanisms. Its incorporation is a strategic choice in drug design, known to enhance both pharmacodynamic and pharmacokinetic properties. nih.gov

One of the most significant effects of the CF3 group is the enhancement of lipophilicity. researchgate.nettandfonline.com This increased lipid solubility facilitates the penetration of molecules through biological membranes, leading to better absorption and transport in vivo. researchgate.nettandfonline.com This property is critical for a compound to reach its target site in sufficient concentrations.

Beyond lipophilicity, the strong electron-withdrawing nature of the trifluoromethyl group alters the electronic environment of the pyrazole ring. tandfonline.com This can influence the pKa of the molecule and its ability to engage in hydrogen bonding and other non-covalent interactions within a biological target's binding site. Computational and docking studies have shown that pyrazole derivatives bearing CF3 groups can exhibit highly favorable binding affinities to target proteins, such as those involved in cancer. unf.edu

SAR in Medicinal Chemistry Contexts

In the realm of medicinal chemistry, derivatives of this compound have been explored for a multitude of therapeutic applications, with SAR studies guiding the optimization of lead compounds.

Enzyme Inhibition:

Meprin α and β Inhibitors: As previously mentioned, 3,5-diphenylpyrazoles have shown potent inhibitory activity against meprin α. nih.gov The unsubstituted 3,5-diphenylpyrazole itself was a highly active inhibitor. nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibitors: In the context of antifungal agents for agricultural use, which often translates to medicinal applications, N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been designed as SDH inhibitors. acs.org Molecular docking studies suggest these compounds bind within the enzyme's active site. acs.org

Receptor Binding:

Adenosine (B11128) and Serotonin (B10506) Receptor Antagonists: The pyrazole scaffold is a key component in the development of antagonists for G-protein coupled receptors. Pyrazolo[1,5-a]pyrimidines have been synthesized as potent antagonists of the serotonin 5-HT6 receptor, with the nature and position of substituents on the arylsulfonyl moiety affecting receptor affinity. nih.gov Similarly, pyrazolo[4,3-e] nih.govresearchgate.nettandfonline.comtriazolo[1,5-c]pyrimidines have been developed as adenosine receptor antagonists. nih.govresearchgate.net

Other Therapeutic Areas:

Antibacterial Agents: Derivatives with a 3,5-bis(trifluoromethyl)phenyl substitution have demonstrated significant activity against drug-resistant Gram-positive bacteria, including MRSA. mdpi.comnih.govrsc.org The SAR indicates that hydrophobic and lipophilic substituents on an attached aniline ring are key for potency. mdpi.comnih.gov

Anticancer Agents: Curcuminoid-inspired pyrazole derivatives, particularly those with CF3 groups, have shown favorable binding affinities to proteins involved in cancer. unf.edu

Antitrypanosomal Agents: Pyrazole-imidazoline derivatives have been optimized based on SAR to yield compounds with high potency against the intracellular amastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

| Therapeutic Target/Application | Key Structural Features for Activity | Example Scaffold/Derivative | Source |

|---|---|---|---|

| Meprin α Inhibition | Unsubstituted 3,5-diphenylpyrazole core | 3,5-Diphenylpyrazole | nih.gov |

| Antibacterial (Anti-MRSA) | 3,5-Bis(trifluoromethyl)phenyl group; hydrophobic substituents on aniline | 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole anilines | mdpi.comnih.gov |

| Serotonin 5-HT6 Receptor Antagonism | Substituted 3-arylsulfonyl group on a pyrazolo[1,5-a]pyrimidine (B1248293) core | 3-Arylsulfonyl-pyrazolo[1,5-a]pyrimidines | nih.gov |

| Antitrypanosomal (Anti-T. cruzi) | Para-halogen or methyl substitution on 1-aryl ring of pyrazole-imidazoline | 1-(p-Chlorophenyl)-pyrazole-imidazoline derivatives | nih.gov |

SAR in Agrochemical Contexts

The this compound framework is also a prominent feature in modern agrochemicals, particularly fungicides and plant growth regulators.

Herbicidal and Fungicidal Efficacy: Fluoro-substituted phenylpyrazoles are known for a wide spectrum of activities relevant to plant protection. nih.gov The introduction of a trifluoromethyl group is a common strategy in the design of fungicides. Several commercial fungicides, such as bixafen (B1247100) and fluxapyroxad, are difluoromethyl-substituted pyrazoles that act as succinate dehydrogenase inhibitors (SDHIs). nih.gov

A study on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives found that several compounds exhibited excellent antifungal activity against phytopathogenic fungi like Gibberella zea and Fusarium oxysporum. acs.org The compound 7c , N-(2-chloro-6-methylpyridin-4-yl)-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, was particularly effective against F. oxysporum. acs.org Molecular docking confirmed that these compounds likely target SDH. acs.org

Plant Growth Regulation: In a search for new compounds that induce a "triple response" in Arabidopsis seedlings (a phenotype indicative of ethylene-like activity), a series of pyrazole derivatives were synthesized and evaluated. nih.gov This study involved substitutions on the phenyl ring of a benzenesulfonamide (B165840) moiety attached to a 3,5-dimethylpyrazole. The SAR analysis helped in identifying the most potent compounds for potential application as plant growth regulators. nih.gov

Understanding Physicochemical Property Modulation

The strategic incorporation of fluorine, particularly as a trifluoromethyl group, is a powerful tool for fine-tuning the physicochemical properties of the this compound scaffold.

Role of Fluorine in Adjusting Physicochemical Properties

The introduction of fluorine into a molecule has become a vital strategy for medicinal and agricultural chemists. tandfonline.com Fluorine atoms, and by extension the trifluoromethyl group, can significantly alter a molecule's properties:

Lipophilicity: As established, fluorine generally increases a molecule's lipophilicity. researchgate.nettandfonline.com This enhancement of lipid solubility is crucial for improving the rates of absorption and transport of the compound across biological membranes. tandfonline.com

Electronic Environment: Fluorine is the most electronegative element, and its presence profoundly alters the electronic landscape of a molecule. This can influence the acidity or basicity of nearby functional groups and change the nature of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. researchgate.nettandfonline.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound. researchgate.netunf.edu

Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets. For instance, fluorine can participate in orthogonal multipolar interactions with amide groups in proteins, contributing to enhanced binding affinity. nih.gov

Investigations into Hydrolytic Stability of Pyrazole Derivatives

The stability of pyrazole derivatives, particularly their resistance to hydrolysis, is a critical factor in their potential utility. Research has shown that certain pyrazole compounds can be susceptible to degradation in aqueous environments.

For instance, a series of pyrazolyl benzoic acid ester derivatives were identified as potent allosteric inhibitors of the West Nile Virus (WNV) NS2B-NS3 proteinase. nih.gov However, these compounds demonstrated limited practical use as biochemical tools due to their rapid hydrolysis in aqueous buffers at pH 8, with a half-life of approximately one to two hours. nih.govnih.gov The hydrolysis product, a pyrazol-3-ol, was found to be inactive as an inhibitor. nih.gov

In response to this instability, subsequent research focused on designing and synthesizing pyrazole derivatives with improved hydrolytic stability. nih.govnih.gov This led to the development of 3-substituted pyrazole ester derivatives with significantly enhanced stability. The investigation involved modifying the ester moiety and observing the impact on the compound's half-life in a pH 8 buffer. nih.govscispace.com By analyzing the amount of the compound remaining over time using LC/MS, researchers quantified the improvement in aqueous stability. nih.govscispace.com For example, strategic substitutions led to compounds with substantially longer half-lives, such as compound 7e which recorded a half-life of 450 minutes. scispace.com In contrast, certain amide derivatives, like amide 17 , were found to have a relatively short half-life of 1.25 hours, while others, such as alkene 14 and amide 15 , were highly stable. scispace.com

Studies on N-trifluoromethyl (N-CF3) pyrazoles also highlight stability concerns. The N-CF3 moiety is only hydrolytically stable when attached to electron-deficient rings like pyrazole. acs.org The instability of trifluoromethylhydrazine, a precursor, can lead to the formation of undesired des-CF3 side products during synthesis, indicating that the trifluoromethyl group can be susceptible to hydrolysis under certain conditions. acs.org

Table 1: Hydrolytic Stability of Selected Pyrazole Derivatives

This table presents the half-life (t½) of various pyrazole derivatives in a pH 8 buffer, as determined by LC/MS analysis. The data illustrates the impact of structural modifications on the hydrolytic stability of these compounds.

| Compound | Structure | Half-life (t½) in minutes |

|---|---|---|

| 7e | Pyrazole ester derivative | 450 |

| Amide 17 | Pyrazole amide derivative | 75 |

| Initial Esters (1-3) | Pyrazolyl benzoic acid ester | 60-120 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Approaches for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net This methodology is a cornerstone of rational drug design, simplifying the development of new compounds by predicting their activity based on physicochemical descriptors. msjonline.org Numerous QSAR studies have been performed on pyrazole derivatives to understand the structural requirements for various biological activities, including anti-inflammatory, anticancer, and herbicidal effects. researchgate.netneuroquantology.comnih.gov

Anti-Inflammatory and COX-2 Inhibition: A 3-Dimensional QSAR study was conducted on a series of tetrasubstituted pyrazole derivatives to understand their cyclooxygenase-2 (COX-2) inhibitory activity. msjonline.org Using multiple linear regression analysis, a statistically significant QSAR model was developed with a coefficient of determination (r²) of 0.835. msjonline.org This model was then used to predict the COX-2 inhibitory activity of other compounds. msjonline.org Another QSAR analysis on pyrazole derivatives as anti-inflammatory agents focused on their ability to inhibit p38 kinase. neuroquantology.com The study successfully derived statistically significant models using 3D descriptors to explore the binding requirements of these derivatives to the kinase. neuroquantology.com

Anticancer Activity: QSAR modeling has been effectively used to explore the relationship between the chemical structures of pyrazole derivatives and their anticancer activities. researchgate.net In one study, 2D-QSAR models were developed for a set of pyrazole compounds against seven different cancer cell lines, including PC-3, B16F10, and K562. nih.gov These models were used to predict the anticancer activity (pIC50 values) of a large set of in-house synthesized pyrazole derivatives and to guide the design of new compounds with potentially enhanced activity. nih.gov For designing potent inhibitors of the Rearranged during Transfection (RET) kinase, a therapeutic target in cancer, 3D-QSAR models (CoMFA and CoMSIA) were generated for a series of pyrazole derivatives. nih.gov These models provided insights into the structural characteristics crucial for inhibitory activity, leading to the design of new compounds with predicted activity higher than the most active compound in the original series. nih.gov

Herbicidal Activity: The herbicidal potential of pyrazole derivatives has also been investigated using QSAR. Some substituted phenylpyrazole derivatives have shown significant herbicidal activity. nih.gov While some newly synthesized compounds containing phenylpyridine moieties showed only moderate herbicidal activities, they were identified as valuable lead compounds for further optimization, a process that can be guided by QSAR studies. nih.gov

Table 2: Summary of Selected QSAR Studies on Pyrazole Derivatives

This table summarizes various QSAR models developed for pyrazole derivatives, highlighting the biological target, the statistical significance of the model, and the type of modeling approach used.

| Biological Activity | QSAR Model Type | Key Statistical Parameter | Investigated Target/Cell Line | Reference |

|---|---|---|---|---|

| COX-2 Inhibition | 3D-QSAR (MLR) | r² = 0.835 | COX-2 Protein | msjonline.org |

| Anti-inflammatory | 3D-QSAR | Statistically significant | p38 Kinase | neuroquantology.com |

| Anticancer (RET Kinase) | 3D-QSAR (CoMFA/CoMSIA) | Statistically reasonable | RET Kinase | nih.gov |

Applications in Scientific Research

Use as a Building Block in Organic Synthesis

5-Phenyl-3-(trifluoromethyl)pyrazole is a valuable intermediate in organic synthesis. chemimpex.com Its structure allows for further functionalization at several positions, making it a versatile starting material for more complex molecules. It is particularly important in the agrochemical industry as a key component in the synthesis of modern herbicides and fungicides. chemimpex.com In the field of medicinal chemistry, it serves as a scaffold for building novel drug candidates. For example, derivatives such as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline have been synthesized and investigated for their potent anti-inflammatory activity. nih.gov

Role as a Ligand in Coordination Chemistry

Pyrazolate anions, formed by the deprotonation of pyrazoles, are excellent ligands in coordination chemistry. uta.edu The presence of fluorinated substituents, such as the trifluoromethyl group in this compound, can impart favorable properties to the resulting metal complexes, including enhanced volatility, thermal stability, and oxidative stability. uta.edu These fluorinated pyrazolate ligands have been used to synthesize trinuclear complexes with coinage metals (Cu, Ag, Au), which exhibit interesting structural and luminescent properties, suggesting potential applications in materials science, such as for light-emitting devices. uta.edu

Application as a Research Tool in Chemical Biology

The unique properties of trifluoromethylated pyrazoles make them useful tools in chemical biology. Researchers are exploring the role of compounds like this compound as biochemical probes to help understand biological pathways and processes. chemimpex.com Furthermore, the pyrazole (B372694) scaffold substituted with trifluoromethylphenyl groups has been central to the design of new antibacterial agents. nih.govnih.govrsc.org Studies have shown that such compounds can be potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and are effective against bacterial biofilms. nih.govrsc.org These findings highlight the compound's potential as a lead structure in the urgent search for new antibiotics. nih.gov

Pharmacological and Biological Research Applications

Anti-inflammatory and Analgesic Activities of Pyrazole (B372694) Derivatives

Pyrazole derivatives are well-documented for their anti-inflammatory and analgesic properties. nih.govwindows.net The pyrazole nucleus is a key feature in several established drugs, including the selective COX-2 inhibitor celecoxib (B62257) and the analgesic difenamizole. mdpi.com Research into new pyrazole-based compounds continues to yield derivatives with potent activities. For instance, the novel pyrazole derivative FR140423, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, has demonstrated anti-inflammatory effects two- to three-fold more potent than indomethacin (B1671933) in carrageenan-induced paw edema and adjuvant arthritis models. nih.gov Furthermore, its anti-hyperalgesic effect was found to be five times more potent than that of indomethacin. nih.gov

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in inflammatory pathways. researchgate.net A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins. researchgate.netijpsjournal.com The pyrazole-based drug celecoxib, for example, selectively binds to a hydrophobic pocket in the COX-2 enzyme. ijpsjournal.com The derivative FR140423 was found to be 150 times more selective for inhibiting COX-2 over COX-1. nih.gov Some analogs also target 5-lipoxygenase (5-LOX), another enzyme involved in producing inflammatory mediators called leukotrienes. researchgate.netijpsjournal.com

Beyond COX and LOX, pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes, including inflammation. nih.gov Kinase inhibition is a key strategy in developing targeted therapies. nih.gov Pyrazole-containing compounds have been successfully designed as inhibitors for several kinases, including:

Janus Kinases (JAKs): Ruxolitinib, which contains a pyrazole ring, is a selective inhibitor of JAK1 and JAK2. nih.gov Gandotinib, another derivative, also targets JAK2. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The pyrazole derivative AZD4547 is a type I inhibitor of FGFR1, binding to the active conformation of the kinase. nih.gov

Bcr-Abl Kinase: Asciminib acts as a non-ATP competitive (allosteric) inhibitor of the Bcr-Abl kinase, where the pyrazole ring forms a critical hydrogen bond within the binding site. nih.gov

Extracellular signal-Regulated Kinases (ERK): Ravoxertinib is a potent and selective inhibitor of ERK1 and ERK2, which are key components of the MAPK signaling pathway. nih.gov

In addition to direct enzyme inhibition, pyrazole derivatives exert their anti-inflammatory effects by modulating complex signaling pathways. A critical target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of gene expression for numerous inflammatory mediators. researchgate.netsci-hub.se Pyrazole compounds can impede the activation of NF-κB, which in turn suppresses the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netijpsjournal.comsci-hub.se

Studies have shown that certain pyrazole derivatives can decrease the levels of these pro-inflammatory cytokines while simultaneously increasing anti-inflammatory cytokines like IL-4, demonstrating a clear immunomodulatory effect. sci-hub.se They can also influence the function of immune cells, such as neutrophils and macrophages, by suppressing migration and the release of inflammatory agents. researchgate.net Another mechanism involves the downregulation of inducible nitric oxide synthase (iNOS), leading to a reduction in the production of nitric oxide, a potent inflammatory mediator. ijpsjournal.com

Antimicrobial Activities of Trifluoromethylated Pyrazoles

The strategic placement of a trifluoromethyl (–CF3) group onto a pyrazole scaffold has been shown to yield compounds with significant antimicrobial properties. mdpi.comresearchgate.net Numerous studies have focused on developing trifluoromethylated pyrazoles as a new class of antibiotics to combat the growing threat of drug-resistant bacteria. mdpi.comnih.govnih.gov

Research has consistently shown that trifluoromethylated pyrazole derivatives are particularly effective against Gram-positive bacteria. mdpi.comnih.govnih.gov In many studies, these compounds have demonstrated potent growth-inhibiting activity against a range of Gram-positive strains while showing little to no significant activity against Gram-negative bacteria. nih.govmdpi.com This selectivity may indicate a better permeability through the outer membrane of Gram-positive bacteria. scielo.br

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. Several novel trifluoromethyl-substituted pyrazole derivatives have shown impressive MIC values against various bacterial strains.

| Compound Type | Bacterial Strain | Reported MIC (μg/mL) | Source |

|---|---|---|---|

| Dichloro aniline (B41778) substituted pyrazole | S. aureus | 0.78–1.56 | nih.gov |

| Chlorofluoro substituted pyrazole | S. aureus | 1.56 | nih.gov |

| Trifluoromethyl substituted pyrazole | MRSA | 3.12 | nih.gov |

| Dichloro aniline substituted pyrazole | B. subtilis | <0.78 | nih.gov |

| 3,5-Bis(trifluoromethyl)phenyl pyrazole derivatives | Gram-positive bacteria | As low as 0.25 | mdpi.com |

| 4-Bromo-3-chloro-aniline-substituted pyrazole | S. aureus (including MRSA) | As low as 0.5 | mdpi.com |

| 4-Bromo-3-chloro-aniline-substituted pyrazole | Enterococci | 1 | mdpi.com |

| N-methyl-N-m-tolyl hydrazone derivative | Enterococci, B. subtilis, S. epidermidis | As low as 0.78 | nih.gov |

| N,N-diphenyl derivative | Gram-positive bacteria | 0.78–1.56 | nih.gov |

A critical area of research is the efficacy of these novel compounds against multidrug-resistant pathogens, which pose a serious threat to public health. nih.gov Trifluoromethylated pyrazoles have shown remarkable potency against clinically important resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govresearchgate.net

Several N-(trifluoromethyl)phenyl and 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives have been identified as potent growth inhibitors of MRSA. mdpi.comnih.govrsc.org Some of these compounds are also highly effective against various strains of enterococci, including Enterococcus faecalis and drug-resistant clinical isolates of Enterococcus faecium. mdpi.comnih.govresearchgate.net This activity against pathogens that are notoriously difficult to treat underscores the therapeutic potential of this class of compounds. nih.govresearchgate.net

Bacterial biofilms, which are communities of bacteria embedded in a self-produced matrix, are a major cause of persistent and chronic infections due to their high tolerance to conventional antibiotics. mdpi.comnih.gov A significant finding is the ability of trifluoromethylated pyrazoles not only to kill planktonic (free-floating) bacteria but also to inhibit the formation of and eradicate established biofilms. mdpi.comnih.govnih.gov

Studies have demonstrated that certain N-(trifluoromethyl)phenyl substituted pyrazoles can prevent biofilm development by MRSA and E. faecalis. nih.govresearchgate.netrsc.org Furthermore, these compounds were found to be effective at destroying preformed biofilms, in some cases proving more potent than the antibiotic vancomycin. nih.govrsc.org The efficacy against biofilms is often measured by the Minimum Biofilm Eradication Concentration (MBEC).

| Compound ID | Bacterial Strain | MBEC (μg/mL) | Source |

|---|---|---|---|

| Compound 11 | S. aureus | 2 | mdpi.com |

| Compound 11 | E. faecalis | 4 | mdpi.com |

| Compound 28 | S. aureus / E. faecalis | As low as 1 | mdpi.com |

| Compound 29 | S. aureus / E. faecalis | As low as 1 | mdpi.com |

Antibacterial Efficacy (e.g., against Gram-Positive and Gram-Negative Strains)

Macromolecular Synthesis Inhibition Studies for Mode of Action Elucidation

Investigations into the mode of action of certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have revealed their impact on macromolecular synthesis. Studies on these compounds, which are structurally related to 5-phenyl-3-(trifluoromethyl)pyrazole, have demonstrated a wide array of inhibitory effects. This suggests that their mechanism of action may involve targeting cellular functions at a global level. researchgate.netrsc.orgnih.govresearchgate.net The broad-ranging inhibition of macromolecular synthesis points towards multiple or key targets within bacterial cells, offering a potential strategy to combat antibiotic resistance. researchgate.netrsc.orgnih.govresearchgate.net

Antifungal Efficacy

The this compound scaffold is a key component in a number of derivatives exhibiting significant antifungal properties. For instance, a series of novel N-(substituted pyridinyl)-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide analogues have been synthesized and evaluated for their in vitro antifungal activity against various phytopathogenic fungi. nih.gov

In one study, it was noted that the antifungal activity of synthesized pyrazole carboxamide compounds was significantly reduced when the methyl group at the N-1 position of the pyrazole ring was replaced by a phenyl group. nih.gov However, other research on 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives has demonstrated excellent antifungal activity against several plant pathogens. acs.org These compounds are believed to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a mode of action that disrupts the mitochondrial respiratory chain in fungi. acs.org Molecular docking studies have suggested that these novel 5-trifluoromethyl-pyrazole-4-carboxamide derivatives can effectively bind within the active site of the SDH enzyme. acs.org

The antifungal potential of pyrazole derivatives has been widely reported, with research indicating their effectiveness against a spectrum of fungal pathogens. nih.govijpba.infosemanticscholar.orgjournaljpri.commdpi.comresearchgate.net The presence of a trifluoromethyl group is often a key feature in these active compounds. mdpi.comtandfonline.com

Table 1: Antifungal Activity of a this compound Derivative

| Compound | Pathogen | EC₅₀ (µg/mL) |

|---|---|---|

| 10j | Gibberella zeae | >100 |

| 10j | Fusarium oxysporum | >100 |

| 10j | Cytospora mandshurica | >100 |

Data for N-(5-Chloropyridin-2-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (10j). nih.gov

Antiviral Properties (e.g., West Nile Virus NS2B-NS3 Proteinase Inhibition, Anti-Tobacco Mosaic Virus)

The structural motif of this compound is of interest in the development of antiviral agents. Research has focused on the inhibitory potential of pyrazole derivatives against various viruses, including the West Nile Virus (WNV) and the Tobacco Mosaic Virus (TMV). nih.govnih.gov

The NS2B-NS3 protease of the West Nile virus is a crucial enzyme for viral replication, making it a prime target for antiviral therapies. umass.eduresearchgate.netmonash.edunih.gov Pyrazole ester derivatives have been identified as allosteric inhibitors of this protease. umass.eduresearchgate.net These compounds, while active against both WNV and Dengue virus (DENV) proteases, have been noted for their instability. researchgate.net

In the realm of plant pathology, pyrazole derivatives have been investigated for their activity against the Tobacco Mosaic Virus (TMV). researchgate.netnih.govnih.gov A series of novel pyrazole amide derivatives were designed to target the TMV coat protein (PC). nih.govresearchgate.net Bioassays revealed that these compounds exhibited varying degrees of curative and protective effects against TMV. researchgate.netnih.gov

Table 2: Anti-TMV Activity of a Pyrazole Amide Derivative

| Compound | Curative Rate (%) |

|---|---|

| 3p | 86.5 |

Data for a specific pyrazole amide derivative at 500 µg/mL. nih.gov

Antiproliferative and Anticancer Research

The core structure of this compound is a recurring feature in compounds investigated for their antiproliferative and anticancer activities. nih.govnih.gov A study focusing on the cytotoxic effects of various pyrazole compounds evaluated 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (referred to as L3) against a panel of human cancer cell lines. nih.gov This research found that compound L3 displayed moderate cytotoxicity against the CFPAC-1 pancreatic cancer cell line and the MCF-7 breast cancer cell line. nih.gov However, the study concluded that none of the tested pyrazole compounds, including L3, were more active than the standard chemotherapeutic drugs, cisplatin (B142131) and gemcitabine. nih.gov

Other research has explored more complex derivatives. For example, 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] researchgate.netrsc.orgnih.govresearchgate.nettetrazepin-4-(3H)-one demonstrated significant antiproliferative activity against various cancer cell lines, including those resistant to conventional therapies. nih.gov This particular derivative was found to be active against P-glycoprotein expressing cells and a K562 cell line resistant to apoptosis, with GI₅₀ values of 14 and 18 µM, respectively. nih.gov Furthermore, it showed a GI₅₀ value of 2.3 µM against WiDR cells that overexpress the DNA repair protein MGMT. nih.gov The mechanism of action for some pyrazole derivatives has been linked to the depolymerization of microtubules. nih.gov

Table 3: Cytotoxicity of 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)

| Cell Line | Cancer Type | Half-maximal Effective Concentration (µM) |

|---|---|---|

| CFPAC-1 | Pancreatic | 61.7 ± 4.9 |

| MCF-7 | Breast | 81.48 ± 0.89 |

Central Nervous System (CNS) Activity (e.g., Cannabinoid Receptor Antagonism)

The this compound framework has been utilized in the design of ligands for central nervous system targets, notably cannabinoid receptors. nih.govresearchgate.netnih.gov The cannabinoid receptors, CB1 and CB2, are implicated in a variety of physiological processes, and their modulation is a key area of therapeutic research. nih.gov

A study focusing on the synthesis of pyrazole derivatives with meta- and para-substituted pentafluorosulfanyl (SF₅) aniline groups at the 3-position of the pyrazole ring compared these compounds to their exact trifluoromethyl (CF₃) and tert-butyl analogues. rsc.org The research found that the SF₅ pyrazoles generally exhibited slightly higher or equivalent CB1 receptor affinity, which was in the nanomolar range, and greater selectivity towards the CB2 receptor when compared to the CF₃ and tert-butyl counterparts. rsc.org Functional assays determined that all the tested SF₅ and CF₃ compounds behaved as CB1 neutral antagonists. rsc.org This research highlights the potential of using the trifluoromethyl group, and its bioisostere the pentafluorosulfanyl group, in the development of cannabinoid receptor ligands. rsc.org

Other Investigated Biological Activities

The antioxidant properties of pyrazole derivatives, including those with a trifluoromethyl substituent, have been a subject of scientific inquiry. nih.govnih.govscielo.brscite.ainih.govresearchgate.netnih.gov A study on a series of 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-carboxyamidepyrazoles (TFDPs) investigated their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govscielo.brresearchgate.net

The results indicated that 3-ethyl- and 3-propyl-TFDP derivatives possessed antioxidant activity, with IC₅₀ values of 39 mM and 163 mM, respectively. nih.govscielo.br While these compounds demonstrated the ability to neutralize the DPPH radical, their antioxidant activity was considered slight, particularly in comparison to the standard antioxidant, ascorbic acid. scielo.br The study also noted that the mechanism of action for the observed antipyretic effects of these compounds did not involve the classic inhibition of the COX pathway. nih.govscielo.br

Table 4: Antioxidant Activity of 5-trifluoromethyl-4,5-dihydro-1H-pyrazole Derivatives

| Compound | DPPH Radical Scavenging IC₅₀ (mM) |

|---|---|

| 3-Ethyl-TFDP | 39 (25-62) |

| 3-Propyl-TFDP | 163 (136-196) |

Research into Antidiabetic Applications

While direct research on "this compound" for antiglaucoma applications is not prominent in the available scientific literature, derivatives containing the trifluoromethyl-pyrazole motif have been investigated for their potential as antidiabetic agents. This research has primarily focused on the inhibition of key enzymes involved in glucose metabolism.

A study on a series of 1-phenyl-5-substituted-3-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole derivatives explored their potential as α-glucosidase inhibitors. α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose, and its inhibition can help manage postprandial hyperglycemia, a common issue in type 2 diabetes. The research indicated that these pyrazoline derivatives demonstrated notable inhibitory activity against α-glucosidase, suggesting a potential therapeutic application in diabetes management. arvojournals.org

Another area of investigation for pyrazole derivatives in diabetes research is their role as multi-target agents. sigmaaldrich.com Research has shown that certain pyrazole-based compounds can exhibit significant antidiabetic potency through various mechanisms, including the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. sigmaaldrich.com The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability and binding affinity to target proteins. nih.gov

Table 1: Investigated Pyrazole Derivatives with Antidiabetic Potential

| Derivative Class | Target | Investigated Effect |

|---|---|---|

| 1-phenyl-5-substituted-3-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole | α-glucosidase | Inhibition of the enzyme, potentially reducing postprandial hyperglycemia. arvojournals.org |

| Pyrazole-triazole hybrids | DPP-4 enzyme | Potent inhibition of the enzyme, a mechanism for improving glucose control. sigmaaldrich.com |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-glucosidase, α-amylase | Potent inhibition of both enzymes, comparable to Acarbose. arvojournals.org |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-glucosidase, α-amylase | Potent inhibition of both enzymes, comparable to Acarbose. arvojournals.org |

Factor Xa Inhibition for Thrombosis Treatment

A significant area of pharmacological research for this compound derivatives has been in the development of anticoagulants, specifically as inhibitors of Factor Xa (FXa). researchgate.net Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of fibrin (B1330869) clots. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. researchgate.net

Two notable compounds based on the this compound scaffold that have been extensively studied as Factor Xa inhibitors are DPC423 and Razaxaban.

DPC423 (1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) was identified as a highly potent, selective, and orally bioavailable inhibitor of Factor Xa. Research efforts focused on optimizing the pyrazole core and its substituents to enhance its pharmacological properties. The replacement of a highly basic benzamidine (B55565) group with a less basic benzylamine (B48309) moiety was a key modification that improved its profile. DPC423 was selected for clinical development due to its promising preclinical data.

Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxamide) is another potent and selective Factor Xa inhibitor built upon a pyrazole scaffold. The development of Razaxaban involved modifications to a series of pyrazole Factor Xa inhibitors to improve selectivity and pharmacokinetic properties. The introduction of an aminobenzisoxazole as a P1 ligand resulted in enhanced selectivity for Factor Xa over other proteases like trypsin. X-ray crystallography studies of Razaxaban bound to Factor Xa revealed key interactions, such as the pyrazole N-2 nitrogen interacting with the backbone of Gln192 in the enzyme's active site. Although a promising candidate, the development of Razaxaban was eventually discontinued.

Table 2: this compound Derivatives as Factor Xa Inhibitors

| Compound Name | Chemical Name | Key Research Findings |

|---|---|---|

| DPC423 | 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | A highly potent, selective, and orally active Factor Xa inhibitor. Chosen for clinical development. |

| Razaxaban | 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxamide | A potent and selective Factor Xa inhibitor with improved selectivity over trypsin. Its development was discontinued. |

Agrochemical and Plant Biology Research Applications

Herbicidal Applications of Trifluoromethyl Pyrazoles

Derivatives of trifluoromethyl pyrazole (B372694) are recognized for their potent herbicidal properties, offering effective weed control solutions in agriculture. chemimpex.com Research has led to the development of various pyrazole-containing compounds for both pre- and post-emergence applications. researchgate.net

The herbicidal action of trifluoromethyl pyrazole derivatives is often attributed to their ability to inhibit specific enzymes crucial for plant growth. The trifluoromethyl group at the 3-position of the pyrazole ring is considered critical for this activity.

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition : In recent years, herbicides that inhibit protoporphyrinogen oxidase (PPO) have been rapidly developed due to their high activity and low toxicity. researchgate.net Certain phenylpyrazole derivatives containing strobilurin moieties are speculated to act as PPO inhibitors. nih.gov

Very-Long-Chain Fatty Acid (VLCFA) Inhibition : Some pyrazole herbicides function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). The trifluoromethyl group can enhance the binding of the compound to the target enzyme, VLCFA synthase. Pyroxasulfone (B108660), a Group 15 herbicide, is a notable example that utilizes this mechanism for pre-emergent weed control.

This selective action allows for the control of a variety of weeds while minimizing damage to crops, thereby improving agricultural yields. chemimpex.com

Several studies have demonstrated the efficacy of trifluoromethyl pyrazole derivatives as post-emergent herbicides.

In one study, a series of novel 5-arylmethoxy phenylpyrazole derivatives were synthesized and tested. researchgate.net These compounds showed excellent herbicidal activities in post-emergence treatments against weeds like Abutilon theophrasti and Amaranthus retroflexus at an application rate of 1500 g/ha. researchgate.net Specifically, the compound 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-(trifluoromethyl)-1H-pyrazole achieved 95% inhibition of Abutilon theophrasti at a much lower dosage. researchgate.net

Another research effort focused on pyrazole derivatives containing a phenylpyridine moiety. nih.gov When applied post-emergence at 150 g/ha, compounds 6a and 6c from this series demonstrated 50% inhibition against the grass weed Setaria viridis, a result slightly superior to the commercial herbicide pyroxasulfone. nih.gov These findings suggest that such derivatives could serve as lead compounds for developing new post-emergence herbicides. nih.gov

| Compound/Class | Target Weed(s) | Activity/Inhibition Rate | Reference |

| 5-arylmethoxy phenylpyrazole derivatives | Abutilon theophrasti, Amaranthus retroflexus | Excellent activity at 1500 g/ha | researchgate.net |

| 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-(trifluoromethyl)-1H-pyrazole | Abutilon theophrasti | 95% inhibition | researchgate.net |

| Phenylpyridine-pyrazole derivatives (6a, 6c) | Setaria viridis | 50% inhibition at 150 g/ha | nih.gov |

Fungicidal Applications

The trifluoromethyl pyrazole structure is a key pharmacophore in the design of novel fungicides. rsc.org Research has focused on pyrazole carboxamide derivatives, which have shown significant potential in controlling a broad spectrum of plant pathogens. arabjchem.org

A study on 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives revealed excellent in vitro antifungal activity. arabjchem.org The mechanism of action for one promising compound, Y13 , was found to involve the disruption of the fungal cell membrane, which differs from the mechanism of traditional amide fungicides. arabjchem.org In previous work, related 5-trifluoromethyl-4-pyrazole carboxamide derivatives were investigated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. arabjchem.orgacs.org

Another study synthesized phenylethanol derivatives linked to a trifluoromethyl pyrazole group. rsc.org Compound 6i from this series exhibited potent activity against Botrytis cinerea, causing the fungal mycelium to become wrinkled and twisted by disrupting the cell membrane's permeability. rsc.org

The table below summarizes the in vitro efficacy of selected trifluoromethyl pyrazole derivatives against various phytopathogenic fungi.

| Compound | Target Fungus | EC₅₀ (mg/L or µg/mL) | Reference |

| Y13 | Gibberella zeae | 13.1 mg/L | arabjchem.org |

| Y13 | Botrytis dothidea | 14.4 mg/L | arabjchem.org |

| Y13 | Fusarium prolifeatum | 13.3 mg/L | arabjchem.org |

| Y13 | Fusarium oxysporum | 21.4 mg/L | arabjchem.org |

| 7a | Gibberella zeae | 1.8 µg/mL | acs.org |

| 7c | Fusarium oxysporum | 1.5 µg/mL | acs.org |

| 7c | Cytospora mandshurica | 3.6 µg/mL | acs.org |

| 7f | Phytophthora infestans | 6.8 µg/mL | acs.org |

| 6i | Botrytis cinerea | 6.05 µg/mL | rsc.org |

| Pyrimethanil (Control) | Botrytis cinerea | 15.91 µg/mL | rsc.org |

Insecticidal and Acaricidal Activities

Phenylpyrazole-based compounds are widely utilized as insecticides, primarily by acting as antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels in insects. nih.gov The introduction of a trifluoromethyl group is a common strategy in the design of these pesticides.

Novel phenylpyrazole derivatives featuring a trifluoromethylselenyl moiety have demonstrated good insecticidal activity against Aedes albopictus and the diamondback moth, Plutella xylostella. nih.gov In laboratory assays, compounds 5 and 6 from this series achieved mortality rates of 87% and 93%, respectively, against P. xylostella at a concentration of 50 mg/L. nih.gov

Other research has focused on modifying the amide portion of the phenylpyrazole structure. One study synthesized analogues where the methyl group on the amide nitrogen was replaced with an acyl group, leading to compounds with outstanding insecticidal and acaricidal properties. nih.gov Compound A15 was particularly effective, with low LC₅₀ values against the carmine (B74029) spider mite (Tetranychus cinnabarinus), P. xylostella, and the green peach aphid (Myzus persicae). nih.gov Its mode of action is believed to involve binding to the GABA receptor. nih.gov Additionally, certain diamide (B1670390) compounds combining pyrazolyl and polyfluoro-substituted phenyl groups have shown good acaricidal activity against Tetranychus cinnabarinus and insecticidal effects against Plutella xylostella. mdpi.com

| Compound | Target Pest | Activity Metric | Value | Concentration | Reference |

| 5 | Plutella xylostella | Mortality | 87% | 50 mg/L | nih.gov |

| 6 | Plutella xylostella | Mortality | 93% | 50 mg/L | nih.gov |

| A15 | Tetranychus cinnabarinus | LC₅₀ | 0.58-0.91 mg/L (range for A12-A17) | N/A | nih.gov |

| A15 | Plutella xylostella | LC₅₀ | 0.29 mg/L | N/A | nih.gov |

| A15 | Myzus persicae | LC₅₀ | 3.10 mg/L | N/A | nih.gov |

| I-1, II-a-15, III-30 | Plutella xylostella | Inhibition Rate | >80% | 400 µg/mL | mdpi.com |

Plant Growth Regulation and Phytohormone Response Modulation

Beyond pest control, pyrazole derivatives have been identified as modulators of plant growth and development, specifically by influencing phytohormone signaling pathways.

The "triple response" of Arabidopsis thaliana seedlings grown in the dark is a classic bioassay for identifying compounds with ethylene-like activity. researchgate.netnih.govresearchgate.net This response is characterized by the inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook. nih.govresearchgate.net

Chemical screening has identified pyrazole derivatives that can induce this phenotype. A compound named EH-1 was discovered to have promising activity in triggering the triple response. researchgate.net Further structure-activity relationship studies led to the synthesis of more potent analogues. jst.go.jp One such derivative, 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide (C26) , was found to be highly active. researchgate.netjst.go.jp At a concentration of 10 µM, C26 induced an exaggerated apical hook with a curvature of 300±23 degrees, significantly more pronounced than the ethylene (B1197577) precursor ethephon (B41061) (128±19 degrees) and the untreated control (58±16 degrees). researchgate.netjst.go.jp

Another derivative, EH-DF , also showed biological activity, reducing hypocotyl length from 9.2±0.7 mm to 2.4±0.2 mm and increasing the apical hook curvature from 60±16 degrees to 245±35 degrees at a 30 µM concentration. researchgate.net These findings highlight the potential of pyrazole derivatives as chemical tools to study ethylene signaling in plants. researchgate.net

| Compound | Concentration | Effect on Apical Hook Curvature (degrees) | Effect on Hypocotyl Length (mm) | Reference |

| C26 | 10 µM | 300 ± 23 | Not specified | researchgate.netjst.go.jp |

| Ethephon (Control) | 10 µM | 128 ± 19 | Not specified | researchgate.netjst.go.jp |

| EH-DF | 30 µM | 245 ± 35 | Reduced to 2.4 ± 0.2 (from 9.2 ± 0.7) | researchgate.net |

| Untreated Control | N/A | 58 ± 16 / 60 ± 16 | 9.2 ± 0.7 | researchgate.netjst.go.jp |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For derivatives of 5-phenyl-3-(trifluoromethyl)pyrazole, docking simulations are instrumental in identifying potential biological targets and elucidating binding modes at the atomic level.

Research on analogous pyrazole (B372694) structures demonstrates the power of this approach. For instance, novel 5-phenyl-1H-pyrazol derivatives have been designed and evaluated as potential inhibitors of the BRAF V600E mutant kinase, a key target in cancer therapy. rsc.org Docking simulations revealed that active compounds bind tightly within the BRAF V600E active site, providing a structural basis for their inhibitory action. rsc.org Similarly, studies on other pyrazole series have used docking to predict interactions with a range of enzymes, including:

Cyclooxygenase (COX): Molecular modeling has been used to predict the binding patterns of N1-substituted pyrazoles within COX enzymes, helping to explain their anti-inflammatory activity. tandfonline.com

Kinases: Docking of pyrazole derivatives into the crystal structures of cyclin-dependent kinases (CDK1/CDK2) has helped to rationalize their binding modes and structure-activity relationships as potential anticancer agents. nih.gov

Mycobacterium tuberculosis enzymes: Computational studies, including docking, have been employed to evaluate diarylpyrazole derivatives as inhibitors of Mtb CYP121A1, a crucial enzyme for the bacterium's survival. rsc.org

Phosphodiesterases (PDEs): Virtual screening of fluorinated pyrazoles against PDE5 has been performed using molecular docking to identify potential inhibitors. researchgate.net

These studies collectively show that the pyrazole scaffold serves as a versatile framework for designing enzyme inhibitors. Docking simulations for this compound would typically involve placing the molecule into the active sites of such validated targets to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts, driven by the phenyl and trifluoromethyl groups.

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction is a critical step in early-stage drug discovery, allowing researchers to computationally estimate the pharmacokinetic properties of a compound and identify potential liabilities before synthesis. For pyrazole derivatives, various computational models are used to predict properties like drug-likeness, oral bioavailability, and metabolic stability. rsc.orgnih.gov

Studies on libraries of pyrazole derivatives frequently employ these tools. For example, computational analyses of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been used to calculate and analyze their pharmacokinetic and toxicity profiles. rsc.org In other work, ADME predictions for newly designed pyrazole-based compounds revealed that they possess drug-like and lead-like properties. nih.gov A common finding is that many pyrazole derivatives are predicted to have good oral bioavailability. mdpi.comnih.gov The SwissADME server is a widely used tool for these predictions, assessing parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and adherence to drug-likeness rules like Lipinski's Rule of Five. alrasheedcol.edu.iqnih.gov

The trifluoromethyl group in this compound is known to significantly influence ADME properties, often by increasing lipophilicity and metabolic stability. A representative in silico profile for a molecule with this core structure would be generated to assess its potential as a drug candidate.

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Weight | ~212.18 g/mol | Adheres to Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | ~3.0-3.5 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | ~30-40 Ų | Predicts good intestinal absorption and BBB penetration |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 3 (N, N, 3x F) | Adheres to Lipinski's Rule of Five (≤10) |

| Oral Bioavailability | High | Predicted to be well-absorbed from the GI tract |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Reactivity Assessment

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound and related compounds, DFT calculations provide deep insights into reaction mechanisms, regioselectivity, and tautomeric stability.

A key aspect of pyrazole chemistry is the potential for tautomerism. DFT calculations at the B3LYP/6-31G**(d) level have been used to justify the regioselectivity of N-substitution reactions in 3-substituted pyrazoles. acs.org These studies show that the electronic nature of the substituents dictates the most favorable site for alkylation or arylation. acs.org The presence of the strongly electron-withdrawing trifluoromethyl group on the pyrazole ring significantly influences its reactivity and the stability of its tautomers.

Furthermore, DFT has been applied to elucidate complex reaction pathways. For example, it was used to provide a theoretical framework for the [3 + 2] annulation of heteroaryl carbonitriles with arylhydrazides, a method for synthesizing functionalized triazoles and oxadiazoles. acs.org DFT can map out transition states and reaction intermediates, allowing researchers to understand why a particular product is formed, which is essential for optimizing synthetic protocols for complex molecules like substituted pyrazoles.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical computations, including but not limited to DFT, are employed to perform a detailed analysis of the electronic properties of pyrazole derivatives. These studies are crucial for understanding how substituents like the phenyl and trifluoromethyl groups modulate the molecule's fundamental characteristics.

Key properties investigated include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict chemical reactivity and the molecule's behavior in electronic applications. The electron-withdrawing CF3 group is expected to lower the energy levels of both HOMO and LUMO, impacting the molecule's electron-accepting capabilities.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would show negative potential around the pyrazole nitrogens and the fluorine atoms, while the pyrazole NH proton would be a site of positive potential.

Vibrational Analysis: Quantum chemical methods can calculate theoretical vibrational spectra (IR and Raman), which, when compared with experimental data, help to confirm the molecular structure. researchgate.net

These computational analyses provide a quantitative basis for the well-known effects of trifluoromethyl substitution, such as enhanced stability and altered lipophilicity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Pyrazole Derivatives

Molecular Dynamics (MD) simulations extend this static picture by modeling the atomic movements of the molecule over time. MD is particularly valuable for:

Confirming Docking Poses: After a ligand is docked into a protein's active site, MD simulations can assess the stability of the predicted binding mode. Studies on pyrazole-based inhibitors have used MD to confirm that the ligand remains stably bound within the target pocket. tandfonline.comnih.gov

Simulating Polymer Dynamics: For material science applications, MD simulations can model the behavior of polymers incorporating pyrazole units, helping to understand their structural and dynamic properties. youtube.com

Prediction of Biological Activity through Advanced Computational Models

Beyond single-target docking, advanced computational models are used to predict the biological activity of novel compounds based on their structural features. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this area.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For pyrazole derivatives, both 2D- and 3D-QSAR models have been developed to predict their efficacy against various targets:

Anticancer Activity: 2D-QSAR models have been successfully used to predict the anticancer activity (pIC50 values) of in-house synthesized pyrazole derivatives against a panel of cancer cell lines. nih.gov These models use molecular descriptors to identify which structural features are essential for enhancing activity. nih.gov

Insecticidal Activity: A 3D-QSAR model was built for novel "phenyl-pyrazoline-oxadiazole" derivatives to understand the pharmacophore requirements for potent insecticidal activity. nih.gov The model revealed that introducing electron-donating groups at specific positions could further enhance potency. nih.gov

These models, along with pharmacophore mapping and virtual screening, allow for the rational design of new pyrazole derivatives with improved biological profiles. nih.gov The 1,3-diphenyl-pyrazole scaffold, in particular, has been identified as a useful framework for potent and targeted anticancer candidates. nih.gov

Theoretical Investigations of Photophysical Properties and Photoswitching Behavior

The introduction of a trifluoromethyl group can have a profound impact on the photophysical properties of a molecule, making trifluoromethylated pyrazoles attractive candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Theoretical investigations are essential for understanding and predicting these properties:

Electroluminescence: Computational studies on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have explored their optical characteristics for use as emitters in OLEDs. These compounds can exhibit bright bluish-green electroluminescence, and theoretical models help correlate their structure with emission wavelengths and efficiency. mdpi.com

Aggregation-Induced Emission (AIE): The combination of a planar aromatic system (like pyrene) with trifluoromethyl units can lead to AIE, where molecules become highly emissive upon aggregation. Theoretical studies help to rationalize how π–π stacking and interactions involving the CF3 group drive this phenomenon. rsc.org

Photostability and Photoswitching: The CF3 group can enhance the photostability of molecules. nih.gov In the context of photoswitches, which reversibly convert between two states under light, theoretical calculations are used to predict isomerization yields and the half-lives of different states, with the trifluoromethyl group often having a valuable influence on these parameters.

Advanced Applications and Emerging Research Frontiers

Materials Science Applications

The exploration of 5-phenyl-3-(trifluoromethyl)pyrazole and its derivatives in materials science is a growing field, with research focused on creating novel materials with tailored electronic and physical properties.

The this compound framework serves as a critical building block in the synthesis of advanced materials. It is particularly noted for its use in creating polymers that exhibit enhanced thermal and chemical resistance, making them suitable for high-performance applications chemimpex.com. The incorporation of the trifluoromethyl group often imparts greater stability and specific electronic characteristics to the resulting materials.

Research into related structures, such as 6-CF3-1H-pyrazolo[3,4-b]quinolines containing phenyl groups, highlights the potential for developing materials for optoelectronic applications, including photovoltaics and electroluminescence mdpi.com. The strategic placement of phenyl and methyl groups on the pyrazole (B372694) core allows for the modulation of emission properties and energy levels (HOMO/LUMO), demonstrating the tunability of materials derived from this chemical family mdpi.com. These pyrazoloquinoline derivatives have been successfully employed as emitters in Organic Light-Emitting Diodes (OLEDs), producing bright bluish-green light mdpi.com.

Table 8.1: Applications of Pyrazole Derivatives in Materials Science

| Derivative Class | Application | Key Properties |

| Polymers containing this compound | High-performance polymers | Enhanced thermal and chemical resistance chemimpex.com |

| Phenyl-decorated 6-CF3-1H-pyrazolo[3,4-b]quinolines | Photovoltaics, Electroluminescence (OLEDs) | Tunable emission properties, photoinduced charge transfer mdpi.com |

| Arylazo-3,5-bis(trifluoromethyl)pyrazoles | Photoswitchable materials, Smart windows, Data storage | Reversible photoisomerization, high stability of isomers acs.orgnih.gov |

A significant area of research involves arylazo-substituted trifluoromethyl pyrazoles, which function as molecular photoswitches acs.orgnih.gov. These molecules can reversibly convert between two isomeric states (E and Z) upon exposure to light, a property valuable for applications ranging from data storage to smart windows nih.gov. The presence of trifluoromethyl groups on the pyrazole ring has a valuable influence on this photoswitching behavior acs.orgnih.gov.

Studies on arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles have shown they exhibit very long half-lives (on the order of days in DMSO), which is a desirable characteristic for a photoswitch acs.orgnih.gov. The photophysical properties can be fine-tuned by altering substituents on the pyrazole core, which affects the isomerization yield and stability of the isomers acs.orgnih.gov. Furthermore, metal complexes derived from fluorinated pyrazolates, such as those with copper, silver, and gold, have been shown to exhibit bright luminescence in a frozen state when exposed to UV radiation, suggesting potential applications in light-emitting devices uta.edu.

Table 8.2: Photophysical Properties of Trifluoromethyl-Substituted Pyrazole Derivatives

| Compound Type | Property | Observation | Reference |

| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles | Photoswitching | Reversible E-Z isomerization under light irradiation. acs.orgnih.gov | |

| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles | Isomer Stability | Very long half-lives (days) in DMSO. acs.orgnih.gov | |

| {[3,5-(3,5-(CF3)2Ph)2Pz]Cu}3 / {[3,5-(3,5-(CF3)2Ph)2Pz]Ag}3 | Luminescence | Light green emission at 77 K under UV light. uta.edu | |